2,5-Anhydro-3,4-dibenzyl-D-glucitol
Description
Contextualization within Carbohydrate Chemistry
Anhydro-D-glucitol and its derivatives are a specific class of compounds within the broader field of carbohydrate chemistry. They are categorized as anhydro sugar alcohols, or alditols, which are polyhydric alcohols derived from sugars. The defining feature of an anhydro sugar is the presence of an intramolecular ether linkage, formed by the removal of a molecule of water from two hydroxyl groups of a single sugar molecule. This process results in the formation of a new ring structure within the molecule.
Specifically, 2,5-Anhydro-D-glucitol is a derivative of D-glucitol (also known as sorbitol), a common sugar alcohol. The "2,5-anhydro" designation indicates that an ether bridge connects the second and fifth carbon atoms of the glucitol chain, creating a stable five-membered tetrahydrofuran (B95107) ring. This structural modification significantly influences the molecule's chemical and physical properties compared to its linear parent, D-glucitol. The compound at the center of this article, 2,5-Anhydro-3,4-dibenzyl-D-glucitol, is a protected form of 2,5-Anhydro-D-glucitol, where the hydroxyl groups on carbons 3 and 4 are converted to benzyl (B1604629) ethers. chemicalbook.comscbt.com This protection strategy is a common tactic in organic synthesis to prevent these hydroxyls from reacting while modifications are made to other parts of the molecule.
Significance of Anhydro Sugar Alcohols in Organic Synthesis and Medicinal Chemistry
Anhydro sugar alcohols are valuable intermediates in organic synthesis, primarily serving as chiral building blocks. Originating from abundant and naturally occurring carbohydrates, they provide a readily available source of stereochemically defined molecules, often referred to as the "chiral pool." This allows chemists to construct complex, enantiomerically pure molecules without the need for asymmetric synthesis from the ground up.
The rigid conformation imparted by the anhydro ring makes these compounds particularly useful as scaffolds for the synthesis of a wide range of products. researchgate.net In medicinal chemistry, derivatives of anhydro sugar alcohols have been investigated for various therapeutic applications. For example, research has shown that derivatives of 1,5-anhydro-D-glucitol can act as dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, two enzymes targeted in the management of diabetes. nih.gov Their unique structures make them suitable starting materials for synthesizing enzyme inhibitors, nucleoside analogues, and other biologically active compounds.
Overview of Research Trajectories for this compound
Research concerning this compound has primarily focused on its role as a key synthetic intermediate. Its structure, featuring two reactive primary hydroxyl groups at the C1 and C6 positions and protected secondary hydroxyls at C3 and C4, makes it a versatile tool for building more complex molecules. scbt.com
A significant application of this compound is as a direct precursor in the synthesis of its parent molecule, 2,5-Anhydro-D-glucitol. chemicalbook.com The benzyl groups at the 3 and 4 positions can be removed through catalytic hydrogenation, a clean and efficient deprotection method. This makes this compound a convenient and stable protected form for accessing the core 2,5-anhydro-D-glucitol scaffold.
While specific, large-scale applications in drug manufacturing are not widely documented, its structural similarity to related compounds used in glycosylation reactions, such as 2,5-anhydro-3,4-di-O-benzyl-D-mannitol, suggests its potential as a chiral building block. nih.gov The strategic placement of the benzyl protecting groups allows for selective modification at the termini of the molecule, opening pathways for the synthesis of specialized carbohydrate-based structures for research in glycobiology and medicinal chemistry. For instance, a related compound, 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol, has been synthesized from D-mannitol, indicating a common synthetic strategy for this class of molecules. bvsalud.org
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 129115-89-5 | scbt.com |
| Molecular Formula | C₂₀H₂₄O₅ | scbt.com |
| Molecular Weight | 344.40 g/mol | scbt.com |
| Common Name | 2,5-Anhydro-3,4-bis-O-(phenylmethyl)-D-glucitol | scbt.com |
| Description | A protected D-sorbitol | scbt.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c21-11-17-19(23-13-15-7-3-1-4-8-15)20(18(12-22)25-17)24-14-16-9-5-2-6-10-16/h1-10,17-22H,11-14H2/t17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFBDFJFARWGD-IYWMVGAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C2OCC3=CC=CC=C3)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@H]2OCC3=CC=CC=C3)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458898 | |
| Record name | [(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129115-89-5 | |
| Record name | [(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Conformational Analysis of 2,5 Anhydro 3,4 Dibenzyl D Glucitol
Spectroscopic Elucidation Techniques in Anhydro Sugar Chemistry
The structural elucidation of anhydro sugars like 2,5-Anhydro-3,4-dibenzyl-D-glucitol relies on a suite of spectroscopic techniques, each providing unique insights into the molecular framework. While specific spectral data for this exact compound is not widely published in readily accessible literature, the general principles of spectroscopic analysis for anhydro sugars are well-established.
In the realm of anhydro sugar chemistry, spectroscopic methods are indispensable for confirming the successful synthesis and purification of target compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to piece together the molecular puzzle.
A study on the glycosidation of the stereoisomer, 2,5-anhydro-3,4-di-O-benzyl-D-mannitol, highlights the use of magnetic resonance spectroscopy in characterizing such complex carbohydrate derivatives. nih.gov For this compound, which is a protected form of D-sorbitol and presents as a yellow oil, a similar analytical approach would be anticipated. nih.govscbt.com
Table 1: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Resonances for aromatic protons of the benzyl (B1604629) groups, signals for the benzylic methylene (B1212753) protons, and a complex pattern of signals for the protons on the furanoid ring and the exocyclic hydroxymethyl groups. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the benzylic carbons, and the six carbons of the anhydroglucitol backbone. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (from the terminal hydroxyl groups), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic rings), and C-O stretching (ethers and alcohols). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns indicative of the loss of benzyl groups and other structural motifs. |
Determination of Absolute Configuration and Stereochemical Fidelity
The synthesis of a chiral molecule like this compound necessitates rigorous confirmation of its absolute configuration and the stereochemical integrity of its chiral centers. The starting material, D-glucitol, dictates the expected stereochemistry of the final product.
While X-ray crystallography is the gold standard for unambiguous determination of absolute configuration, its application to non-crystalline oils is not feasible. In such cases, the stereochemistry is often inferred from the known configuration of the starting materials and the stereochemical outcome of the synthetic reactions employed. For instance, the synthesis of a related compound, 2,6-anhydro-1,3-di-O-benzyl-D-mannitol, relied on the known absolute structure of the starting D-mannitol, as the synthetic route did not affect the stereogenic atoms.
In the absence of crystallographic data for this compound, the stereochemical fidelity would be assessed by comparing its spectroscopic data and optical rotation with those of closely related compounds or through the synthesis of derivatives that are amenable to crystallographic analysis.
Conformational Dynamics of the Furanose Ring System and Benzyl Substituents
The five-membered furanose ring of 2,5-anhydro-D-glucitol is inherently flexible and can adopt a range of conformations, which are typically described by pseudorotation. The presence of bulky benzyl substituents at the C-3 and C-4 positions significantly influences the conformational equilibrium of the furanose ring.
The conformational preferences of the furanose ring are often studied using NMR spectroscopy, particularly through the analysis of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. These parameters provide information about the dihedral angles between adjacent protons and the spatial proximity of protons, respectively, which can be correlated with specific ring conformations (e.g., envelope or twist forms).
Derivatization Chemistry and Analogue Synthesis Utilizing the 2,5 Anhydro D Glucitol Scaffold
Synthesis of Phosphate (B84403) Analogues and Related Derivatives
The phosphorylation of the 2,5-anhydro-D-glucitol scaffold is a key strategy for creating analogues that can interact with biological systems by mimicking naturally occurring sugar phosphates. The parent compound, 2,5-Anhydro-D-glucitol, is a direct intermediate in the production of its phosphate derivatives. scbt.com
Key synthetic targets in this class include mono- and di-phosphorylated species.
2,5-Anhydro-D-glucitol-1,6-diphosphate : This compound has been studied as an analogue of 2,5-anhydro-D-mannitol 1,6-bisphosphate. biocat.com The synthesis involves the phosphorylation of the primary hydroxyl groups at the C-1 and C-6 positions of the 2,5-anhydro-D-glucitol scaffold.
2,5-Anhydro di-(hydrido) di-phosphate di-hydrate Glucitol : A method has been developed for the preparation of this diphosphate (B83284) analogue from neokestose-1,6-di-phosphate using sodium borohydride (B1222165) in ammonium (B1175870) hydroxide. sciencepublishinggroup.com This approach highlights an alternative route to phosphorylated anhydro-alditols. These phosphorylated derivatives are structural analogues of fructose-1,6-bisphosphate. sciencepublishinggroup.com
The general synthetic approach involves the initial preparation of 2,5-anhydro-D-glucitol from its dibenzylated form, followed by selective or exhaustive phosphorylation using appropriate phosphorylating agents. The reactivity of the primary hydroxyls at C-1 and C-6 versus the secondary hydroxyls at C-3 and C-4 allows for controlled synthesis.
Table 1: Representative Phosphate Analogues of 2,5-Anhydro-D-glucitol
| Compound Name | Notes |
| 2,5-Anhydro-D-glucitol-1,6-diphosphate | Analogue of 2,5-anhydro-D-mannitol 1,6-bisphosphate. biocat.com |
| 2,5-Anhydro di-(hydrido) di-phosphate di-hydrate Glucitol | Prepared from neokestose-1,6-di-phosphate. sciencepublishinggroup.com |
| 1,5-Anhydro-D-glucitol 6-phosphate disodium (B8443419) salt | A related monophosphorylated anhydroglucitol derivative. synthose.com |
Preparation of Iminosugar Analogues
Iminosugars are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. mdpi.com This substitution often leads to potent inhibition of glycosidases. The 2,5-anhydro-D-glucitol scaffold is a precursor for the synthesis of 2,5-imino-D-glucitol and its derivatives.
The synthesis of these nitrogen-containing analogues often involves several key steps starting from D-glucose or D-mannitol derivatives. A common strategy involves the formation of a diepoxide intermediate, which can then undergo aminocyclization. For instance, treatment of a suitably protected bis-epoxide with amines like propargylamine (B41283) or butylamine (B146782) can lead to a mixture of N-substituted piperidine (B6355638) (1-deoxy-D-gluco-nojirimycin) and azepane (1,6-dideoxy-1,6-imino-L-ido-azepane) derivatives. researchgate.net
Another approach involves the synthesis of the core iminosugar, 2,5-anhydro-2,5-imino-d-glucitol, which can then be further functionalized. This core structure can be prepared from 5-keto-d-fructose. acs.org Subsequent N-alkylation via reductive amination with various aldehydes allows for the generation of a library of N-substituted iminosugar derivatives. acs.orgnih.gov These N-substituents play a critical role in modulating the biological activity of the resulting compounds.
Table 2: Selected Iminosugar Analogues Derived from the Anhydro-glucitol/mannitol Scaffold
| Compound Name | Synthetic Precursor/Core | Class |
| N-substituted 1-deoxy-D-gluco-nojirimycin derivatives | Bis-epoxide from D-mannitol derivative researchgate.net | Piperidine Iminosugar |
| N-substituted 1,6-dideoxy-1,6-imino-L-ido-azepane derivatives | Bis-epoxide from D-mannitol derivative researchgate.net | Azepane Iminosugar |
| 2,5-Anhydro-2,5-imino-d-glucitol | 5-keto-d-fructose acs.org | Core Iminosugar |
| N-Acetyl-6-amino-6-deoxy-2,5-imino-D-glucitol | 2,5-imino-D-glucitol nih.gov | Functionalized Iminosugar |
Construction of Nucleoside and Other Glycosidic Analogues
Nucleoside analogues, where a nucleobase is attached to a modified sugar moiety, are a cornerstone of antiviral and anticancer therapies. mdpi.com The 2,5-anhydro-D-glucitol scaffold provides a unique furanoid framework for the construction of novel nucleoside and glycosidic analogues. The synthesis of these compounds typically starts from a suitably protected and activated form of 2,5-anhydro-D-glucitol.
The general synthetic pathway involves the debenzylation of 2,5-Anhydro-3,4-dibenzyl-D-glucitol to expose the hydroxyl groups. chemicalbook.com One of these hydroxyls, often the one at C-1, is then activated (e.g., by conversion to a leaving group like a tosylate or halide) to facilitate the coupling reaction with a nucleobase (e.g., adenine, uracil, thymine).
A notable class of related compounds are isonucleosides, where the nucleobase is linked to a position other than the anomeric carbon. For example, the synthesis of 3-deoxy-3-nucleobase-2,5-anhydro-D-mannitol represents a novel class of hydroxymethyl-branched isonucleosides, demonstrating the versatility of the anhydro-alditol scaffold for generating unconventional nucleoside structures. researchgate.net Similarly, the synthesis of sugar and ribonucleoside analogs has been achieved starting from α-D-glucose, involving multiple steps of protection, modification, and finally coupling with nucleobases. nih.gov
Table 3: Examples of Nucleoside and Glycosidic Analogue Classes
| Analogue Class | Scaffold | Key Synthetic Feature |
| C-1' linked Nucleoside Analogues | 2,5-Anhydro-D-glucitol | Coupling of a nucleobase to the C-1 position. |
| Isonucleosides | 2,5-Anhydro-D-mannitol | Nucleobase attachment at a non-anomeric position (e.g., C-3). researchgate.net |
| Double-headed Nucleosides | Furanosyl moiety | A second nucleobase or aromatic ring is attached at the C-5' position. beilstein-journals.org |
| 5'-Deoxy-5'-substituted-2,2'-anhydro-nucleosides | Arabinofuranosyl uracil | Transformation from a 2,5'-anhydro to a 2,2'-anhydro nucleoside. nih.gov |
Development of Other Protected and Functionalized Derivatives (e.g., Acetalized Anhydroglucitols)
Beyond phosphorylation and the introduction of nitrogen, the 2,5-anhydro-D-glucitol scaffold is amenable to a wide range of other chemical modifications to produce diverse functionalized derivatives. These modifications often involve the strategic use of protecting groups to enable regioselective reactions.
Acetalized Derivatives : The hydroxyl groups of 2,5-anhydro-D-glucitol can be protected as acetals or ketals. For example, the reaction with acetone (B3395972) can yield isopropylidene-protected intermediates, such as 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol. researchgate.net Similarly, benzylidene acetals can be formed, as seen in 1,5-anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol, which serves as a building block in glycobiology research. medchemexpress.combiosynth.com These protecting groups can be selectively removed under different conditions, guiding further synthetic transformations.
Fluorinated Analogues : The introduction of fluorine atoms can significantly alter the properties of a molecule. Fluorinated carbohydrates are of great interest as enzyme inhibitors and probes. For instance, the fluorination of acetylated glucals can lead to ring contraction, forming 2,5-anhydro-1-deoxy-1,1-difluoro-D-mannitol. rsc.org This demonstrates a pathway to difluorinated derivatives of the anhydro-alditol core.
Deoxy and Anhydro Derivatives : Selective deoxygenation at various positions of the sugar ring creates another layer of structural diversity. Additionally, further intramolecular cyclization can lead to dianhydro derivatives. For example, treatment of a 1,3-di-O-tosyl derivative of 2,5-anhydro-D-glucitol with a base can induce the formation of a second epoxide ring, yielding a 2,5:3,4-dianhydro-D-allitol derivative. researchgate.net
These examples underscore the synthetic utility of this compound as a starting point for a multitude of derivatives, where the initial debenzylation opens the door to extensive functionalization.
Applications of 2,5 Anhydro 3,4 Dibenzyl D Glucitol and Its Derivatives in Complex Organic Synthesis
Role as Chiral Building Blocks and Intermediates
2,5-Anhydro-3,4-dibenzyl-D-glucitol serves as a significant chiral building block in synthetic organic chemistry. Derived from D-glucitol, it possesses a fixed, stereochemically rich core that chemists can exploit to build complex molecular architectures. The term "chiral pool synthesis" refers to the strategy of using readily available, enantiomerically pure natural products, such as carbohydrates, as starting materials to impart chirality into a target molecule without the need for asymmetric synthesis steps.
This compound is a protected form of D-sorbitol, with the hydroxyl groups at the C-3 and C-4 positions masked by stable benzyl (B1604629) ethers. labshake.com This selective protection leaves the primary hydroxyl groups at the C-1 and C-6 positions available for further chemical modification. This differential reactivity is crucial, allowing for regioselective reactions to build larger molecules. As an indispensable intermediary, it provides a robust platform for constructing a variety of pharmaceutical agents. labshake.com Its utility is particularly noted in the development of drugs for metabolic disorders, where the glucitol backbone can mimic the natural sugar, influencing biological pathways. labshake.com
The stability of the benzyl protecting groups under a wide range of reaction conditions, coupled with the defined stereocenters of the anhydro-D-glucitol core, makes it a reliable intermediate for multi-step synthetic sequences.
Contributions to the Synthesis of Diverse Organic Molecules
The application of this compound and its core structure is central to the synthesis of a range of complex and biologically active molecules, most notably in the field of antidiabetic drugs. The 1,5-anhydro-D-glucitol moiety is the core scaffold of Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. pensoft.netgoogle.comgoogle.com While many reported syntheses of Dapagliflozin start from D-glucono-1,5-lactone, the resulting molecular structure highlights the importance of the anhydro-D-glucitol skeleton for achieving the desired biological activity. pensoft.netgoogle.com This establishes the scaffold as a key pharmacophore for this class of drugs.
The synthetic versatility of this building block is further demonstrated by research on closely related stereoisomers. For instance, a comprehensive study on 2,5-anhydro-D-mannitol (the C-2 epimer of 2,5-anhydro-D-glucitol) detailed its use as a core scaffold to synthesize a library of poly-O-sulfated glycosides. nih.gov These derivatives were created for structure-activity relationship (SAR) studies aimed at discovering new, orally active antiasthmatic compounds. nih.gov This work underscores how the anhydro-hexitol core can be systematically modified at its free hydroxyl positions to generate a diversity of structures for biological screening.
Furthermore, the free hydroxyl groups of this compound can act as glycosyl acceptors. A comparative study on the glycosylation of the analogous 2,5-Anhydro-3,4-di-O-benzyl-D-mannitol showed that it could be successfully coupled with various glucopyranosyl donors to form complex di- and trisaccharides. nih.gov This reactivity is directly transferable to the D-glucitol isomer, enabling its use in the synthesis of oligosaccharides and glycoconjugates.
Table 1: Examples of Molecular Scaffolds and Derivatives Synthesized Using the Anhydro-Hexitol Core
| Starting Scaffold | Synthetic Target Class | Therapeutic Area |
|---|---|---|
| 1,5-Anhydro-D-glucitol | C-Aryl Glycosides (e.g., Dapagliflozin) | Type 2 Diabetes |
| 2,5-Anhydro-D-mannitol | Poly-O-sulfated Glycosides | Asthma |
| 2,5-Anhydro-D-mannitol | Complex Oligosaccharides | General Glycoscience |
Development of Carbohydrate-Based Organocatalysts and Chiral Scaffolds
The rigid conformational structure and dense stereochemical information of this compound make it an excellent candidate for development into chiral scaffolds and organocatalysts. Carbohydrates, in general, are increasingly used to create catalysts for asymmetric reactions, offering a sustainable and biocompatible alternative to metal-based catalysts.
The principle of using anhydro-hexitols as chiral scaffolds is well-established. The 1,5-anhydrohexitol framework has been used to create Hexitol Nucleic Acids (HNA), which are synthetic analogues of DNA and RNA. In HNA, the natural furanose sugar is replaced by the anhydrohexitol ring. This modification imparts unique structural properties and high stability against nucleases, demonstrating how the carbohydrate scaffold can be used to control the three-dimensional arrangement of appended functional groups (in this case, nucleobases).
The dibenzylated anhydro-D-glucitol scaffold offers a specific combination of properties beneficial for catalyst design:
Structural Rigidity: The fused furan ring restricts conformational flexibility, which is crucial for creating a well-defined chiral pocket in a catalyst to control the stereochemical outcome of a reaction.
Defined Stereochemistry: The multiple, fixed chiral centers provide a precise three-dimensional environment.
Tunable Functionality: The remaining primary hydroxyl groups at C-1 and C-6 can be readily functionalized with catalytic moieties (e.g., amines, thioureas, phosphines) to create novel organocatalysts. The bulky benzyl groups themselves contribute to the steric environment of the catalytic pocket.
While specific organocatalysts derived directly from this compound are not widely reported, its structural characteristics align perfectly with the design principles of modern carbohydrate-based catalysts used in asymmetric transformations like aldol reactions, Michael additions, and Diels-Alder reactions.
Table 2: Research Findings on Anhydro-Hexitol Scaffolds
| Scaffold | Application | Key Finding |
|---|---|---|
| 2,5-Anhydro-D-mannitol | Synthesis of Glycoside Libraries | The core structure allows for systematic glycosylation at multiple positions (C-1, C-3, C-6) to create diverse molecular probes for SAR studies. nih.gov |
| 1,5-Anhydrohexitol | Hexitol Nucleic Acids (HNA) | The rigid hexitol backbone confers high stability and strong hybridization properties to nucleic acid analogues. |
Mechanistic Investigations and Theoretical Studies on 2,5 Anhydro D Glucitol Chemistry
Elucidation of Reaction Mechanisms in Cyclization and Derivatization
2,5-Anhydro-3,4-dibenzyl-D-glucitol is recognized as a protected form of D-sorbitol, often utilized as a chemical intermediate in multi-step organic syntheses. scbt.com The dibenzyl groups serve as protecting groups for the hydroxyl functions at the C3 and C4 positions, preventing their participation in reactions while allowing for selective modifications at other sites of the molecule.
The formation of the 2,5-anhydro ring is a key structural feature, resulting from an intramolecular cyclization of a D-glucitol precursor. This process typically involves the activation of the primary hydroxyl group at C6 (or C1) and a subsequent nucleophilic attack by the hydroxyl group at C2 (or C5). The precise mechanisms, including the nature of the transition states and the influence of reaction conditions on stereochemical outcomes, are often inferred from studies of similar anhydro sugar formations.
Further derivatization of this compound would logically occur at the remaining free hydroxyl groups at the C1 and C6 positions. Mechanistic investigations of these derivatization reactions, such as etherification or esterification, would focus on the reactivity of these primary hydroxyls, considering steric hindrance from the adjacent bulky benzyl (B1604629) groups and the stereoelectronic effects of the tetrahydrofuran (B95107) ring.
Computational Chemistry Approaches for Structure and Reactivity Prediction
Furthermore, computational models can predict various physicochemical properties. For instance, the calculation of electrostatic potential maps can identify electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack. This information is invaluable for anticipating the regioselectivity of derivatization reactions. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity in various chemical transformations.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are instrumental in exploring the potential biological activities of this compound and its derivatives by simulating their interactions with macromolecular targets such as enzymes and receptors. These in silico techniques are fundamental in modern drug discovery and development.
The process begins with the generation of a reliable 3D model of the ligand, this compound. This model is then "docked" into the binding site of a target protein of interest. Docking algorithms systematically explore various orientations and conformations of the ligand within the binding pocket, calculating a "docking score" that estimates the binding affinity.
Biological and Biochemical Activities of 2,5 Anhydro D Glucitol and Its Functionalized Analogues
Enzyme Modulation and Inhibition Studies
Pyruvate Kinase Stimulation by Phosphate (B84403) Derivatives
Phosphate derivatives of 2,5-anhydro-D-glucitol have been investigated for their ability to modulate the activity of pyruvate kinase, a key enzyme in the glycolytic pathway. Notably, 2,5-Anhydro-D-glucitol-1,6-diphosphate has been identified as a limited stimulator of yeast Pyruvate Kinase. medchemexpress.commedchemexpress.com This compound serves as an analogue of 2,5-anhydro-D-mannitol 1,6-bisphosphate, which is recognized as an excellent allosteric activator of the enzyme. medchemexpress.commedchemexpress.com
| Compound | Enzyme | Effect |
| 2,5-Anhydro-D-glucitol-1,6-diphosphate | Yeast Pyruvate Kinase | Limited stimulator |
| 2,5-Anhydro-D-mannitol 1,6-bisphosphate | Pyruvate Kinase | Excellent allosteric activator |
| 2,5-Anhydro-D-mannitol 1,6-diphosphate | Pyruvate Kinase | Allosteric activator |
Glycosidase Inhibition by Iminosugar Analogues
Iminosugar analogues of 2,5-anhydro-D-glucitol, where the endocyclic oxygen is replaced by a nitrogen atom, have emerged as a significant class of glycosidase inhibitors. researchgate.netbeilstein-journals.orgmdpi.com These compounds mimic the transition state of the glycosidic bond cleavage catalyzed by glycosidases, leading to their potent inhibitory activity. researchgate.net
One notable example is 2,5-anhydro-2,5-imino-D-glucitol, which has been utilized as a core structure in the development of pharmacological chaperones for Gaucher disease. nih.govnih.gov Gaucher disease is a lysosomal storage disorder resulting from deficient activity of the enzyme glucocerebrosidase (GC). nih.gov By combining the 2,5-anhydro-2,5-imino-D-glucitol active site binding substructure with hydrophobic alkyl adamantyl amides, novel small molecules with an enhanced ability to increase GC activity in patient-derived fibroblasts have been synthesized. nih.govnih.gov These pharmacological chaperones assist in the proper folding and trafficking of mutant GC enzymes, thereby restoring their function. nih.gov
Derivatives of 1,5-anhydro-D-glucitol have also been isolated from the leaves of Acer ginnala Maxim. and have shown inhibitory effects on α-glucosidase. researchgate.netnih.gov
Metabolic Pathway Intervention
Effects on Gluconeogenesis
The functionalized analogue, 2,5-anhydro-D-mannitol, has been demonstrated to be a potent inhibitor of gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. nih.govwikipedia.org In studies using hepatocytes isolated from fasted rats, 2,5-anhydromannitol was found to inhibit gluconeogenesis from various substrates, including lactate plus pyruvate, dihydroxyacetone, glycerol, and sorbitol. nih.gov
The inhibitory mechanism of 2,5-anhydromannitol involves its phosphorylation to 2,5-anhydro-D-mannitol 1,6-diphosphate, which, as mentioned earlier, allosterically activates pyruvate kinase. nih.gov This activation leads to an increase in the pyruvate/phosphoenolpyruvate ratio, effectively diverting intermediates away from the gluconeogenic pathway. nih.gov Furthermore, 2,5-anhydromannitol can block the stimulation of gluconeogenesis by glucagon. nih.gov It is important to note that the effects of this fructose analog are not mediated by fructose 2,6-bisphosphate, a key allosteric regulator of gluconeogenesis. nih.gov
Structure-Activity Relationship (SAR) Studies of Anhydro-D-glucitol Derivatives
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. For anhydro-D-glucitol derivatives, these studies are crucial for designing more potent and selective inhibitors or modulators of target enzymes.
In the context of glycosidase inhibition, SAR studies on iminosugar analogues have revealed key structural features necessary for potent activity. The polyhydroxylated nature of the iminosugar ring mimics the natural carbohydrate substrate, while modifications to the nitrogen atom and the stereochemistry of the hydroxyl groups can significantly impact inhibitory potency and selectivity against different glycosidases. mdpi.com For instance, N-alkylation of iminosugars has been explored to enhance their inhibitory properties against human lysosomal β-glucocerebrosidase. mdpi.com
While comprehensive SAR studies specifically focused on 2,5-anhydro-D-glucitol derivatives are not extensively detailed in the provided search results, the principles derived from broader studies on glycosidase inhibitors and other carbohydrate mimetics are applicable. The synthesis and evaluation of various analogues with systematic modifications to the core anhydro-D-glucitol scaffold are necessary to elucidate detailed SAR. rsc.org
Phytotoxicological Investigations of the Anhydro-D-glucitol Core
2,5-Anhydro-D-glucitol itself has been identified as a natural phytotoxin produced by the fungus Fusarium solani. nih.govresearchgate.net This compound exhibits inhibitory effects on the root growth of plants. nih.gov The phytotoxicity of a substance refers to its ability to cause damage to plants. mdpi.comresearchgate.net
The mechanism of action of 2,5-anhydro-D-glucitol as a phytotoxin is a classic example of bioactivation. nih.govresearchgate.net The compound itself does not have in vitro inhibitory activity on its target enzyme. nih.gov However, once absorbed by the plant, it is enzymatically phosphorylated by plant glycolytic kinases, such as hexokinase and phosphofructokinase, to yield 2,5-anhydro-D-glucitol-1,6-bisphosphate (AhG-1,6-bisP). nih.govresearchgate.net This phosphorylated derivative then acts as a potent inhibitor of fructose-1,6-bisphosphate aldolase, a crucial enzyme in the glycolytic pathway. nih.gov AhG-1,6-bisP competes with the natural substrate, fructose-1,6-bisphosphate, for the catalytic site of the enzyme. nih.gov This inhibition of a major metabolic pathway disrupts normal plant growth and development, leading to the observed phytotoxic effects. nih.govresearchgate.net
| Compound | Producing Organism | Target Enzyme in Plants | Mechanism of Action |
| 2,5-Anhydro-D-glucitol | Fusarium solani | Fructose-1,6-bisphosphate aldolase | Bioactivation to 2,5-anhydro-D-glucitol-1,6-bisphosphate, which acts as a competitive inhibitor |
Future Research Directions and Translational Potential
Emerging Synthetic Strategies and Novel Functionalization
Future synthetic research is likely to focus on developing more efficient and stereoselective methods for the preparation of 2,5-Anhydro-3,4-dibenzyl-D-glucitol and its analogs. While traditional methods often involve the acidic dehydration of D-mannitol, newer strategies are emerging. rsc.org One promising approach is the use of intramolecular cyclization of diepoxide precursors, which can offer greater control over stereochemistry. rsc.org Microwave-assisted organic synthesis could also be further explored to shorten reaction times and improve yields.
A significant area for future investigation is the novel functionalization of the 2,5-anhydro-D-glucitol scaffold. The hydroxyl groups at the C-1 and C-6 positions, and the benzyl (B1604629) groups at C-3 and C-4, provide handles for a wide range of chemical modifications. Research into selective protection and deprotection strategies will be crucial for accessing a diverse library of derivatives.
Key areas for novel functionalization include:
Modification at the C-1 and C-6 positions: Introduction of various functional groups such as azides, amines, and thiols to enable conjugation to other molecules like peptides, fluorophores, or drug molecules.
Derivatization of the hydroxyl groups: Esterification and etherification with a wide range of substituents to modulate the compound's polarity, solubility, and biological activity.
Modification of the benzyl groups: While the benzyl groups are often used as protecting groups, their aromatic rings could be functionalized to introduce additional pharmacophores or reactive handles.
These emerging synthetic and functionalization strategies will be instrumental in unlocking the full potential of this compound and its derivatives for various applications.
Exploration of Advanced Biological Applications
Anhydro sugar alcohols and their derivatives have shown promise in modulating biological processes, and future research will likely focus on exploring more advanced applications for derivatives of this compound. The parent compound, 2,5-anhydro-D-glucitol, is known to be a carbohydrate metabolism regulator. researchgate.net This provides a strong rationale for investigating the potential of its derivatives in metabolic disorders.
A particularly exciting avenue of research is the development of targeted therapies. For instance, C-3 modified analogs of 2,5-anhydro-D-mannitol have been synthesized and shown to bind to the GLUT5 transporter, which is overexpressed in certain types of cancer. This suggests that derivatives of 2,5-anhydro-D-glucitol could be designed to selectively target specific cells or tissues.
Potential advanced biological applications include:
Inhibitors of carbohydrate-processing enzymes: The rigid furanoid core of 2,5-anhydro-D-glucitol mimics the transition state of glycosidase-catalyzed reactions, making its derivatives promising candidates for the development of potent and selective glycosidase inhibitors. Such inhibitors could have applications in the treatment of diabetes, viral infections, and lysosomal storage disorders.
Probes for studying biological systems: Fluorescently labeled or radiolabeled derivatives of this compound could be synthesized and used as molecular probes to study carbohydrate transport and metabolism in living cells.
Development of novel therapeutics: By functionalizing the anhydro sugar scaffold with known pharmacophores, it may be possible to develop new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. For example, attaching an anti-inflammatory drug to the scaffold could lead to a targeted drug delivery system.
The exploration of these advanced biological applications could lead to the development of new diagnostic tools and therapeutic interventions for a range of diseases.
Potential for Material Science Applications of Derivatives
The utilization of renewable resources for the development of advanced materials is a rapidly growing field. Sugar alcohols, being derived from biomass, are attractive building blocks for the synthesis of biodegradable polymers. rsc.org While specific applications of this compound in material science have not been extensively reported, its structural features suggest significant potential.
The di-functional nature of 2,5-anhydro-D-glucitol (with hydroxyl groups at C-1 and C-6) makes it a suitable monomer for polymerization reactions. The rigid furanoid core can impart unique thermal and mechanical properties to the resulting polymers. The benzyl groups in this compound could also influence the properties of the resulting materials, potentially enhancing their thermal stability and processability.
Potential material science applications include:
Biodegradable polyesters and polyurethanes: The hydroxyl groups of 2,5-anhydro-D-glucitol derivatives can be reacted with diacids or diisocyanates to form polyesters and polyurethanes. These materials could find applications in biomedical devices, drug delivery systems, and environmentally friendly packaging.
Hydrogels: Cross-linking of polymers derived from 2,5-anhydro-D-glucitol could lead to the formation of hydrogels with potential applications in tissue engineering and controlled-release drug delivery.
Functional surface coatings: Derivatives of this compound could be used to modify the surfaces of materials to impart specific properties, such as biocompatibility or resistance to biofouling.
Further research is needed to fully explore the potential of this compound and its derivatives as building blocks for novel and sustainable materials.
Challenges and Opportunities in Anhydro Sugar Alcohol Research
The field of anhydro sugar alcohol research is ripe with opportunities, but also faces several challenges that need to be addressed to realize the full potential of these unique molecules.
Challenges:
Stereoselective Synthesis: The synthesis of anhydro sugar alcohols with specific stereochemistries can be challenging. Developing robust and scalable synthetic routes that provide high stereoselectivity is a key hurdle. rsc.org
Selective Functionalization: The multiple hydroxyl groups on the anhydro sugar scaffold can make selective functionalization difficult, often requiring complex protection and deprotection schemes.
Cost of Production: The synthesis of anhydro sugar alcohols can be more expensive compared to the production of traditional sugars, which may limit their large-scale application.
Limited Commercial Availability: The limited commercial availability of many anhydro sugar alcohol derivatives, including this compound, can hinder research and development efforts.
Opportunities:
Sustainable Feedstocks: Anhydro sugar alcohols can be derived from abundant and renewable biomass sources, offering a sustainable alternative to petroleum-based chemicals and materials. mdpi.com
Chemical Diversity: The anhydro sugar scaffold provides a platform for the creation of a vast library of diverse molecules with a wide range of potential applications.
Bio-based Economy: The development of new applications for anhydro sugar alcohols can contribute to the growth of the bio-based economy, creating new markets for agricultural products and promoting sustainable development.
Drug Discovery and Development: The unique structural and biological properties of anhydro sugar alcohol derivatives make them attractive candidates for drug discovery and development programs.
Advanced Materials: The use of anhydro sugar alcohols as monomers for the synthesis of biodegradable and functional polymers presents a significant opportunity for the development of new and sustainable materials.
Addressing the challenges and capitalizing on the opportunities in anhydro sugar alcohol research will require a multidisciplinary approach, involving collaboration between synthetic chemists, biologists, material scientists, and engineers. Continued investment in fundamental and applied research in this area is essential to unlock the full potential of these fascinating molecules.
Q & A
Q. How can researchers address the low aqueous solubility of this compound in in vivo studies?
- Methodological Answer : Formulate the compound using cyclodextrin inclusion complexes (e.g., HP-β-CD) or lipid-based nanoemulsions. Characterize solubility enhancements via phase-solubility diagrams and dynamic light scattering (DLS) for particle size. Validate bioavailability through pharmacokinetic studies (rodent models) with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
